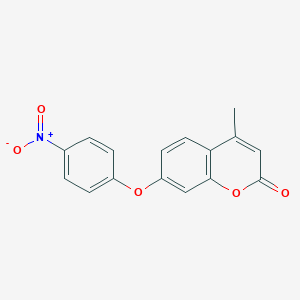

4-methyl-7-(4-nitrophenoxy)-2H-1-benzopyran-2-one

Descripción

4-Methyl-7-(4-nitrophenoxy)-2H-1-benzopyran-2-one is a synthetic coumarin derivative characterized by a benzopyran-2-one core substituted with a methyl group at position 4 and a 4-nitrophenoxy group at position 6. The 4-nitrophenoxy substituent introduces strong electron-withdrawing effects, which may enhance reactivity and modulate interactions with biological targets like enzymes or receptors.

Propiedades

IUPAC Name |

4-methyl-7-(4-nitrophenoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-10-8-16(18)22-15-9-13(6-7-14(10)15)21-12-4-2-11(3-5-12)17(19)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBYWJMPNMMLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

It is known to be a fluorescent coumarin derivative. Fluorescent compounds are often used as probes in biological research, where they can bind to specific targets and emit light, allowing researchers to visualize and track certain biological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound behaves.

Actividad Biológica

4-Methyl-7-(4-nitrophenoxy)-2H-1-benzopyran-2-one is a compound belonging to the benzopyran class, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, including its effects on various diseases, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a benzopyran core with a methyl and nitrophenoxy substituent, which may influence its biological activity.

Antifilarial Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antifilarial properties. For instance, studies demonstrated that related compounds reduced microfilaremia and caused mortality in adult parasites such as Brugia malayi. Specifically, a similar compound showed a 24.4% reduction in circulating microfilaremia and 62% mortality in adult filariids when administered at a dose of 50 mg/kg for five days .

The mechanism through which these compounds exert their antifilarial effects involves the inhibition of DNA topoisomerase II activity in the parasites. This inhibition disrupts essential cellular processes, leading to cell death and reduced reproduction rates in female worms .

Antioxidant and Anti-inflammatory Properties

In addition to antifilarial activity, benzopyran derivatives have shown promising antioxidant and anti-inflammatory effects. For example, some compounds have demonstrated significant antioxidant activity in vitro, potentially protecting cells from oxidative stress . Furthermore, certain derivatives exhibited anti-inflammatory properties by inhibiting key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) enzymes .

Table: Biological Activity Overview

Aplicaciones Científicas De Investigación

4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one is a coumarin derivative with the molecular formula C16H11NO5 and a molecular weight of 297.26 . Coumarin derivatives, also known as benzopyrones, are known to possess many biological activities . 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one displays excitation/emission maxima of 323/445 nm, respectively .

Scientific Research Applications

4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one is used as a fluorescent probe in biophysical research to study the behavior of biological molecules.

- Fluorescent Probe : 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one is a fluorescent coumarin derivative . It has been identified as a fluorescent coumarin derivative. As a fluorescent compound, it is likely used as a probe in biophysical research to study the behavior of biological molecules.

- Selective Selenol Fluorescent Probes : 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one is related to the design, synthesis, structural determinants, and biological applications of selective selenol fluorescent probes .

- Hydrogen Sulfide Detection : 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one does not undergo an increase in fluorescence intensity in the presence of sulfur-containing molecules, unlike the hydrogen sulfide probe 7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one .

Comparación Con Compuestos Similares

Discussion and Implications

The 4-methyl-7-(4-nitrophenoxy)-2H-1-benzopyran-2-one occupies a unique niche among coumarin derivatives. Its nitro group distinguishes it from alkyl/acyloxy analogs, likely conferring higher reactivity and specificity for targets like nitroreductases or electron-deficient enzymes. Compared to triazolylmethoxy derivatives, it may lack broad-spectrum antimicrobial activity but could excel in antiparasitic or anticancer roles, as seen in related tetradecanoyl and nitrophenoxy compounds . Further studies should explore its pharmacokinetics and toxicity, leveraging structural insights from these analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-7-(4-nitrophenoxy)-2H-1-benzopyran-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where the hydroxyl group at position 7 of 4-methylumbelliferone is replaced by 4-nitrophenoxy. Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and catalysts (e.g., K₂CO₃ in DMF). Purity is confirmed via melting point analysis (e.g., 266–267°C for analogous coumarins) and FT-IR to verify C=O (1705 cm⁻¹) and NO₂ (1547, 1341 cm⁻¹) groups . For intermediates, column chromatography with ethyl acetate/hexane (1:3) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O, NO₂, aromatic C=C) .

- 1H NMR : Confirms substituent positions (e.g., singlet for C3-H at δ 6.64 ppm in analogous compounds) and coupling patterns for vinyl or aromatic protons .

- UV-Vis : Assesses electronic transitions influenced by the nitro group (e.g., λmax shifts due to electron-withdrawing effects) .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Use receptor-binding assays (e.g., adenosine A2A or A1 receptors) to test allosteric modulation potential. For example, PD 120,918 (a structural analog) enhances agonist binding in rat striatal A2AAR but shows no functional activity in thyroid cells, highlighting tissue-specific effects. Screen at 1–10 µM concentrations and compare with controls .

Advanced Research Questions

Q. How does the 4-nitrophenoxy group influence electronic properties and reactivity compared to other substituents?

- Methodological Answer : Computational studies (e.g., DFT) can model electron distribution, showing the nitro group’s electron-withdrawing effect stabilizes the coumarin core. Compare Hammett σ values (σpara-NO₂ = +1.27) with methoxy (σpara-OMe = -0.27) to predict reactivity in substitution reactions. Experimentally, cyclic voltammetry can quantify redox potentials .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer : Discrepancies may arise from receptor subtype selectivity or assay conditions. For example, PD 120,918 modulates A2AAR in rat striatum but not in thyroid cells. Address this by:

- Using isoform-specific cell lines (e.g., HEK293 transfected with human vs. rat receptors).

- Standardizing assay buffers (e.g., Mg²+ concentration affects GPCR stability) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

- Methodological Answer : Systematically modify substituents at positions 4 and 7:

- Replace 4-methyl with bulkier groups (e.g., ethyl, phenyl) to study steric effects on receptor binding.

- Substitute 4-nitrophenoxy with electron-donating groups (e.g., 4-aminophenoxy) to alter electronic profiles. Evaluate changes via fluorescence quenching or HPLC retention times .

Data Analysis & Experimental Design

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Use LC-MS/MS with a C18 column and ESI in negative ion mode. Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for separation. Validate with spike-recovery tests (≥90% recovery in plasma) and LOD/LOQ calculations .

Q. How can crystallography resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths and angles. For example, in 2-(2,6-dimethoxyphenyl) derivatives, the dihedral angle between coumarin and phenyl rings is ~15°, confirming planarity. Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .

Safety & Handling

Q. What safety protocols are recommended for handling nitroaromatic derivatives like this compound?

- Methodological Answer : Wear nitrile gloves, lab coats, and P95 respirators. Avoid skin contact due to potential nitro group toxicity. Store in amber vials at -20°C to prevent photodegradation. Dispose via incineration (≥1000°C) to avoid environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.